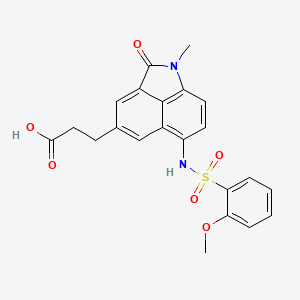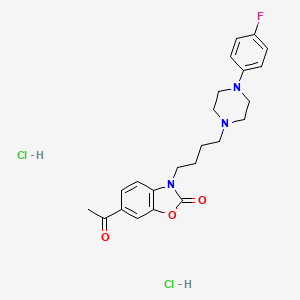
SN79 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SN79 dihydrochloride is a synthetic compound known for its high affinity and selectivity for sigma receptors. It has been extensively studied for its potential therapeutic applications, particularly as a cocaine antagonist and in the treatment of methamphetamine-induced neurotoxicity .
Vorbereitungsmethoden
The synthesis of SN79 dihydrochloride involves several steps. The key intermediate, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one, is prepared through a series of reactions including acetylation and cyclization . The final product, this compound, is obtained by reacting the intermediate with hydrochloric acid under controlled conditions .
Analyse Chemischer Reaktionen
SN79 dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly involving the piperazine ring, can yield various analogs with potentially different pharmacological properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
SN79 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sigma receptor ligands and their interactions.
Biology: Research has shown its potential in modulating sigma receptors, which play a role in various biological processes.
Medicine: This compound has been studied for its potential to mitigate the effects of cocaine and methamphetamine, making it a candidate for developing treatments for substance abuse disorders
Wirkmechanismus
SN79 dihydrochloride exerts its effects primarily through its interaction with sigma receptors. It has a high affinity for sigma-1 and sigma-2 receptors, which are involved in modulating neurotransmitter systems and cellular signaling pathways. By binding to these receptors, this compound can attenuate the effects of stimulants like cocaine and methamphetamine, reducing their neurotoxic and behavioral impacts .
Vergleich Mit ähnlichen Verbindungen
SN79 dihydrochloride is unique due to its high selectivity and affinity for sigma receptors. Similar compounds include:
AC927: Another sigma receptor antagonist with neuroprotective properties.
CM156: Known for its neuroprotective effects against methamphetamine-induced toxicity.
CM764: An analog of SN79 that stimulates metabolic functions of sigma-2 receptors.
These compounds share similar mechanisms of action but differ in their specific binding affinities and pharmacological profiles, highlighting the uniqueness of this compound in its therapeutic potential.
Eigenschaften
Molekularformel |
C23H28Cl2FN3O3 |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C23H26FN3O3.2ClH/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20;;/h4-9,16H,2-3,10-15H2,1H3;2*1H |
InChI-Schlüssel |
VZPVDNOVEZMOCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
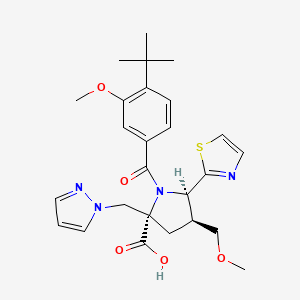
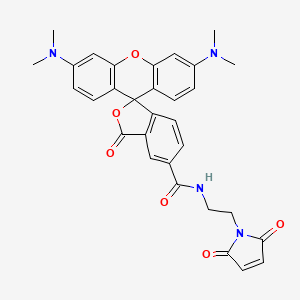
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
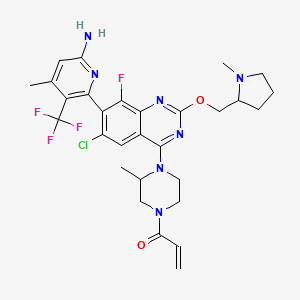
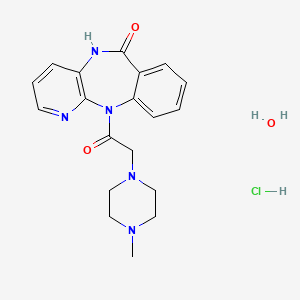
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
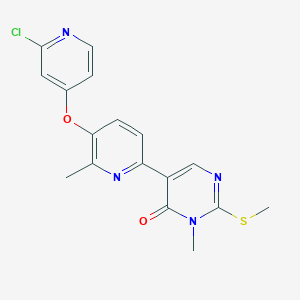
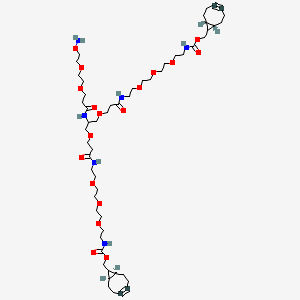
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
